3,5-Dichloro-1H-1,2,4-triazole chemical properties
3,5-Dichloro-1H-1,2,4-triazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-1H-1,2,4-triazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the triazole ring and two chlorine substituents, make it a valuable synthon for the construction of complex molecular architectures. The chlorine atoms at the 3 and 5 positions serve as reactive handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of its core chemical properties, reactivity, synthesis, and applications, with a focus on the practical insights relevant to laboratory and development settings.
Core Molecular Structure and Physicochemical Properties
3,5-Dichloro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. The key feature of this molecule is the presence of two chlorine atoms, which significantly influences its reactivity.
Tautomerism
Like many nitrogen-containing heterocyles, 3,5-Dichloro-1H-1,2,4-triazole can exist in different tautomeric forms. The proton on the nitrogen can reside on different nitrogen atoms of the triazole ring. In solution, it primarily exists in two tautomeric forms: the 1H- and 2H-trazole forms.[1] Theoretical and physical studies on similar chloro-1,2,4-triazoles suggest that the 1H tautomer is generally the most stable.[2] This equilibrium is crucial as it can affect the regioselectivity of subsequent reactions, particularly N-alkylation or N-arylation.
Caption: Tautomeric equilibrium of 3,5-Dichloro-1,2,4-triazole.
Physicochemical Data
The compound is typically a white to off-white crystalline solid.[3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂HCl₂N₃ | [1] |
| Molecular Weight | 137.95 g/mol | [1][4] |
| Physical State | White to off-white crystalline solid | [3] |
| Melting Point | 165 - 170 °C (decomposes) | [5] |
| Solubility | Moderately soluble in polar organic solvents | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the identification and structural elucidation of 3,5-Dichloro-1H-1,2,4-triazole and its derivatives.
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic bands for the 1,2,4-triazole ring include N=N stretching vibrations around 1571 cm⁻¹ and C=N stretching vibrations near 1497 cm⁻¹.[1] The N-H stretch is also a prominent feature, typically observed around 1638 cm⁻¹.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the symmetry of the C-substituted molecule, ¹³C NMR spectra would show distinct signals for the carbon atoms of the triazole ring. Proton NMR spectra of the parent compound would be simple, primarily showing the N-H proton, though its chemical shift can be highly dependent on solvent and concentration.
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Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of its identity.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3,5-Dichloro-1H-1,2,4-triazole stems from the reactivity of the chlorine atoms, which act as excellent leaving groups in nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the triazole ring activates the C-Cl bonds towards nucleophilic attack. This allows for the sequential or simultaneous displacement of the chlorine atoms by a wide range of nucleophiles, including:
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Amines
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Alkoxides and Phenoxides
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Thiols
The reaction conditions can often be tuned to achieve mono- or di-substitution, providing a pathway to a diverse array of functionalized triazoles. The choice of base and solvent is critical in these transformations, often dictating the reaction's success and selectivity.
Metal-Catalyzed Cross-Coupling Reactions
The C-Cl bonds are amenable to various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of C-C bonds by reacting the dichlorotriazole with arylboronic acids.
Research has shown that arylations of glycosylated 3,5-dichloro-1,2,4-triazole are successful at the 5-position using phenylboronic acids under Suzuki cross-coupling conditions.[6] This highlights the potential to selectively functionalize the triazole ring, which is a powerful tool in library synthesis for drug discovery.
Sources
- 1. 3,5-Dichloro-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 2. ijsr.net [ijsr.net]
- 3. CAS 10327-87-4: 3,5-Dichloro-1H-1,2,4-triazole [cymitquimica.com]
- 4. 4,5-dichloro-1H-1,2,3-triazole | C2HCl2N3 | CID 54125784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
